5H-Thiazolo[5,4-b]carbazole

Medicinal Chemistry Materials Science Organic Electronics

5H-Thiazolo[5,4-b]carbazole is a polycyclic aromatic heterocycle formed by the fusion of a carbazole and a thiazole ring. This unique scaffold combines the hole-transporting properties and high thermal stability of carbazole with the electron-accepting characteristics of thiazole, resulting in a molecule with a distinct intramolecular charge-transfer profile.

Molecular Formula C13H8N2S
Molecular Weight 224.28 g/mol
CAS No. 242-93-3
Cat. No. B15497984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-Thiazolo[5,4-b]carbazole
CAS242-93-3
Molecular FormulaC13H8N2S
Molecular Weight224.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC4=C(C=C3N2)SC=N4
InChIInChI=1S/C13H8N2S/c1-2-4-10-8(3-1)9-5-12-13(16-7-14-12)6-11(9)15-10/h1-7,15H
InChIKeyCYQOCKAFXHUOHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5H-Thiazolo[5,4-b]carbazole (CAS 242-93-3): Core Scaffold and Procurement Overview


5H-Thiazolo[5,4-b]carbazole is a polycyclic aromatic heterocycle formed by the fusion of a carbazole and a thiazole ring . This unique scaffold combines the hole-transporting properties and high thermal stability of carbazole with the electron-accepting characteristics of thiazole, resulting in a molecule with a distinct intramolecular charge-transfer profile . With a molecular formula of C13H8N2S and a molecular weight of 224.28 g/mol , this compound is of significant interest as a core building block for novel materials and bioactive molecules in medicinal chemistry and materials science .

5H-Thiazolo[5,4-b]carbazole (CAS 242-93-3): Why Analogs and Generic Thiazoles are Not Equivalent


5H-Thiazolo[5,4-b]carbazole cannot be substituted with common carbazole or thiazole analogs due to the emergent properties of its fused ring system. The direct conjugation of the electron-rich carbazole moiety with the electron-deficient thiazole ring creates a unique donor-acceptor (D-A) architecture that facilitates intramolecular charge transfer (ICT) . This fundamental electronic characteristic is not present in simple carbazoles or thiazoles. Furthermore, subtle changes in the fusion pattern, such as in the [5,4-b] vs. [4,5-c] isomer, can dramatically alter photophysical properties like quantum yield [1]. Therefore, for applications where specific electronic and optical properties are critical, the exact structure of 5H-thiazolo[5,4-b]carbazole is non-negotiable.

5H-Thiazolo[5,4-b]carbazole (CAS 242-93-3): Scarcity of Direct, Quantitative Comparative Data


Note on Evidence Availability for Parent Compound 5H-Thiazolo[5,4-b]carbazole (CAS 242-93-3)

A comprehensive search of primary literature, patents, and authoritative databases for the specific compound 5H-thiazolo[5,4-b]carbazole (CAS 242-93-3) reveals a significant gap in quantitative, comparator-based data. No studies were found that directly compare the unsubstituted parent compound's biological activity (e.g., IC50, MIC) or photophysical properties (e.g., quantum yield, fluorescence lifetime) against a defined baseline or a named analog. Existing publications focus almost exclusively on the synthesis and characterization of novel derivatives, with the parent compound itself serving as an uncharacterized precursor. As such, a rigorous, quantitative evidence guide cannot be constructed according to the defined admission rules.

Medicinal Chemistry Materials Science Organic Electronics

5H-Thiazolo[5,4-b]carbazole Core Exhibits High Thermal Stability in Blue Fluorescent OLEDs

Derivatives based on the 5H-thiazolo[5,4-b]carbazole core demonstrate exceptional thermal properties relevant for organic light-emitting diode (OLED) applications [1]. This provides class-level evidence of the scaffold's inherent stability.

OLED Blue Fluorescent Material Thermal Stability

Fused Carbazole-Thiazole Motif Associated with High Photoluminescence Quantum Yield (PLQY)

While no PLQY data exists for 5H-thiazolo[5,4-b]carbazole (CAS 242-93-3) itself, derivatives sharing the carbazole-thiazole hybrid architecture demonstrate excellent fluorescence properties, achieving quantum yields (ΦF) of up to 92% [1]. This suggests that the fused carbazole-thiazole core is a highly promising structural motif for developing efficient luminophores, a property not inherent to isolated carbazole or thiazole monomers.

Fluorescence Photoluminescence Quantum Yield

5H-Thiazolo[5,4-b]carbazole (CAS 242-93-3): Recommended Applications Based on Derivative Evidence


Use as a Core Scaffold for Novel Blue Fluorescent OLED Emitters

Research groups focused on developing new materials for organic electronics can utilize 5H-thiazolo[5,4-b]carbazole as a key intermediate. As demonstrated by the synthesis of TCz-PCz and TCz-TPA [1], the parent scaffold can be functionalized to produce blue fluorescent emitters with excellent thermal stability (Td up to 400 °C) [1]. This makes it a valuable starting material for investigating structure-property relationships in donor-acceptor OLED materials.

Precursor for High-Quantum-Yield Fluorescent Probes and Sensors

The carbazole-thiazole core structure is associated with high photoluminescence quantum yields [2]. Scientists developing new fluorescent probes for bioimaging, chemical sensing, or as standards in analytical chemistry can use this compound as a versatile platform. By introducing various substituents to the core, researchers can tune the emission wavelength and other photophysical properties to meet specific application requirements [2].

Medicinal Chemistry Lead Generation Scaffold

Due to the prevalence of carbazole and thiazole moieties in bioactive compounds , 5H-thiazolo[5,4-b]carbazole is a promising privileged scaffold for medicinal chemistry. It can be used as a central core for generating diverse libraries of novel analogs. Screening these libraries may identify new lead compounds targeting various diseases, leveraging the potential for synergistic biological activity arising from the fused polyheterocyclic system .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5H-Thiazolo[5,4-b]carbazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.